![molecular formula C18H18N2O7S B2467544 N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-42-4](/img/structure/B2467544.png)
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BDBES, is a novel compound that has been extensively studied for its potential therapeutic applications. BDBES belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonists
The development of endothelin receptor antagonists has included compounds with the benzodioxole group, like A-127722, which demonstrates potent binding affinities to ETA and ETB receptor subtypes. This research highlights the potential therapeutic applications of these compounds in cardiovascular diseases and other conditions involving endothelin receptors. The substitution of the benzodioxole group has been explored for enhancing receptor subtype selectivity and potency (Tasker et al., 1997).
Antibacterial Activity
Compounds derived from 1,3-benzodioxol-5-carbohydrazide have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of these compounds in developing new antibacterial agents, with certain derivatives showing significant activity against various bacterial strains (Siddiqa et al., 2014).
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides have been studied for their cardiac electrophysiological activity, indicating their potential as selective class III agents for arrhythmia treatment. This research suggests that the imidazolyl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c21-18(13-2-4-15-17(8-13)27-11-25-15)19-5-6-28(22,23)20-9-12-1-3-14-16(7-12)26-10-24-14/h1-4,7-8,20H,5-6,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYCQSSYLVSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)
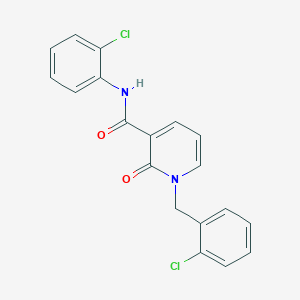
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
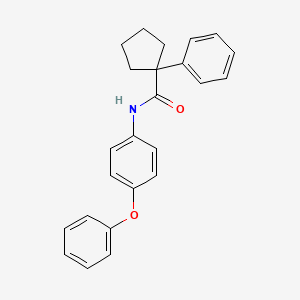
![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
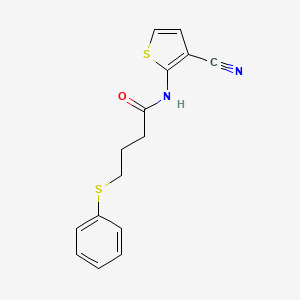
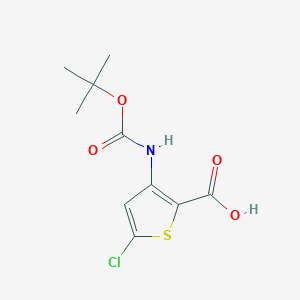
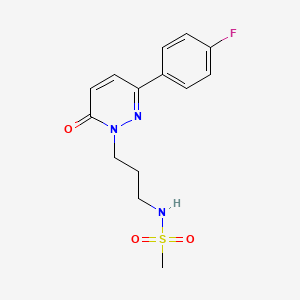
![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

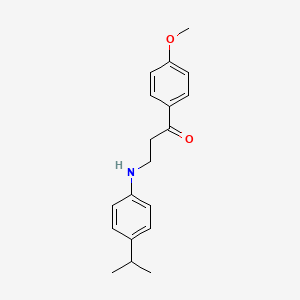
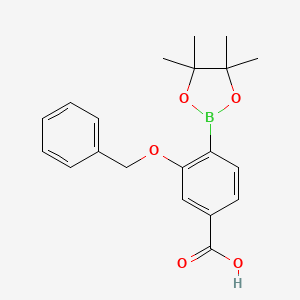
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)
![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)